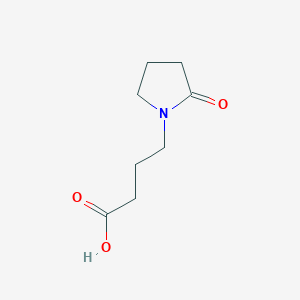

Acide 4-(2-oxopyrrolidin-1-yl)butanoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-(2-Oxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

Target of Action

It is a useful reagent in the preparation of pilsicainide and oxymethylene analog as sodium channel blocker .

Mode of Action

It’s known that sodium channel blockers inhibit the flow of sodium ions into neurons, which prevents the initiation and conduction of nerve impulses .

Biochemical Pathways

As a sodium channel blocker, it likely impacts the action potential pathway in neurons .

Result of Action

As a sodium channel blocker, it would likely prevent the initiation and conduction of nerve impulses .

Analyse Biochimique

Biochemical Properties

4-(2-Oxopyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly as a reagent in the preparation of sodium channel blockers . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the preparation of pilsicainide and oxymethylene analogs, which are known sodium channel blockers . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.

Cellular Effects

The effects of 4-(2-Oxopyrrolidin-1-yl)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide, which are structurally related to 4-(2-Oxopyrrolidin-1-yl)butanoic acid, exhibit psychotropic and cerebroprotective effects . These effects are likely mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of 4-(2-Oxopyrrolidin-1-yl)butanoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a sodium channel blocker, which is crucial for its role in the preparation of pilsicainide and oxymethylene analogs . The binding interactions with sodium channels inhibit their activity, leading to changes in cellular ion flux and subsequent physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Oxopyrrolidin-1-yl)butanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of alkylation of related compounds decreases sharply after the first hour at 65°C . This suggests that 4-(2-Oxopyrrolidin-1-yl)butanoic acid may also exhibit similar temporal effects, with its activity diminishing over time due to degradation.

Metabolic Pathways

4-(2-Oxopyrrolidin-1-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The degradation of antibacterial 1-octylpyrrolidin-2-one by phenylobacteria produces 4-(2-Oxopyrrolidin-1-yl)butanoic acid as an intermediate . This indicates that the compound is part of a larger metabolic network, influencing metabolic flux and metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of γ-butyrolactone and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Oxopyrrolidin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Levetiracetam: A similar compound with a pyrrolidinone ring, used as an anticonvulsant.

Pilsicainide: Another compound with a similar structure, used as a sodium channel blocker.

Uniqueness

4-(2-Oxopyrrolidin-1-yl)butanoic acid is unique due to its specific combination of a pyrrolidinone ring and a butanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Activité Biologique

4-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as 2-(2-oxopyrrolidin-1-yl)butanoic acid, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

4-(2-Oxopyrrolidin-1-yl)butanoic acid has a molecular formula of C8H13NO3 and a molar mass of 171.19 g/mol. Its structure features a pyrrolidine ring with a carbonyl group and a butanoic acid moiety, contributing to its unique biological properties. The compound has a melting point range of 118-121°C and is predicted to have a boiling point around 371°C.

Biological Activities

The biological activities of 4-(2-Oxopyrrolidin-1-yl)butanoic acid can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that this compound exhibits psychotropic and cerebroprotective effects, making it relevant for neurological disorders such as epilepsy. Its structural similarity to levetiracetam, an established anticonvulsant, suggests potential applications in treating seizures.

Table 1: Neuroprotective Studies on 4-(2-Oxopyrrolidin-1-yl)butanoic Acid

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Modulation of neurotransmitter release; potential GABA receptor interaction | |

| Animal models | Reduced seizure frequency in induced models |

2. Enzyme Inhibition

The compound has been identified as an inhibitor of alpha-chymotrypsin , an enzyme involved in protein digestion. This inhibition could provide therapeutic strategies for digestive disorders.

Table 2: Enzyme Interaction Studies

| Enzyme Target | Inhibition Type | Effectiveness (IC50) |

|---|---|---|

| Alpha-chymotrypsin | Competitive | Not yet specified |

3. Cryoprotective Properties

4-(2-Oxopyrrolidin-1-yl)butanoic acid demonstrates cryoprotective properties, which may protect cells from damage during freezing and thawing processes. This characteristic is particularly valuable in the field of organ preservation for transplantation.

4. Osmolyte Properties

The osmolyte properties of this compound allow it to maintain cellular water balance, which is crucial for cellular function under stress conditions.

Synthesis Methods

The synthesis of 4-(2-Oxopyrrolidin-1-yl)butanoic acid can be achieved through various chemical reactions. Notably, it can undergo oxidation to form oxo derivatives or reduction to convert the oxo group into a hydroxyl group. Substitution reactions are also possible, allowing for the introduction of different functional groups .

Table 3: Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Oxidation | Conversion to oxo derivatives |

| Reduction | Formation of hydroxyl derivatives |

| Substitution | Nucleophilic substitution with functional groups |

Case Studies

Several studies have investigated the therapeutic potential of 4-(2-Oxopyrrolidin-1-yl)butanoic acid:

Case Study 1: Anticonvulsant Activity

In a controlled study involving animal models with induced seizures, administration of the compound resulted in a significant reduction in seizure frequency compared to controls. The mechanism was linked to enhanced GABAergic activity.

Case Study 2: Digestive Health

A study focusing on enzyme inhibition demonstrated that 4-(2-Oxopyrrolidin-1-yl)butanoic acid effectively inhibited alpha-chymotrypsin at varying concentrations, suggesting its potential use in managing digestive disorders.

Propriétés

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDMYTORSDPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389846 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-80-6 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.